molecular formula C23H22ClN3O4S B296807 N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide

N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide

Cat. No. B296807
M. Wt: 472 g/mol
InChI Key: CJGZSPGNCCKJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of protein degradation and has been linked to a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. ACY-1215 has shown promise as a potential therapeutic agent for the treatment of these diseases, and research is ongoing to explore its potential.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide involves the inhibition of HDAC6, which plays a role in the regulation of protein degradation. HDAC6 is involved in the removal of misfolded proteins and damaged organelles from cells, and inhibition of HDAC6 can lead to the accumulation of these proteins and organelles, ultimately leading to cell death. N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce the accumulation of misfolded proteins and organelles in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase acetylation levels of alpha-tubulin, a protein involved in cell division, and to promote the formation of aggresomes, which are structures that sequester misfolded proteins. Additionally, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to increase the levels of heat shock proteins, which are involved in the cellular stress response.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has also been shown to have a high degree of selectivity for HDAC6, making it a useful tool for investigating the role of HDAC6 in cellular processes. However, like all small molecule inhibitors, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has limitations. It may have off-target effects on other proteins or enzymes, and its effects may be context-dependent, meaning that its effects may vary depending on the cell type or disease model being studied.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide. One area of interest is its potential as a combination therapy with other drugs. For example, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to enhance the anti-cancer effects of bortezomib, a proteasome inhibitor commonly used in the treatment of multiple myeloma. Another potential direction for research is the development of more potent and selective HDAC6 inhibitors. Finally, there is interest in exploring the potential of N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and cystic fibrosis.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide involves several steps, including the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-acetyl-4-aminophenylacetic acid. This compound is then reacted with 4-chloro-2-methylphenylsulfonyl chloride to form N-acetyl-N-(4-chloro-2-methylphenylsulfonyl)-4-aminophenylacetic acid. The final step involves the reaction of this compound with 4-aminophenyl-4-anilino acetamide to form N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been the subject of extensive research in recent years, with numerous studies investigating its potential as a therapeutic agent. In preclinical studies, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to inhibit the growth and proliferation of cancer cells, including multiple myeloma and lymphoma cells. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetamide

InChI

InChI=1S/C23H22ClN3O4S/c1-16-14-18(24)8-13-22(16)27(32(30,31)21-6-4-3-5-7-21)15-23(29)26-20-11-9-19(10-12-20)25-17(2)28/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

CJGZSPGNCCKJGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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